![molecular formula C18H18BrNO2 B1661556 (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920801-93-0](/img/structure/B1661556.png)
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Overview
Description
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward, motivation, and emotional responses. By blocking the dopamine D3 receptor, (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can modulate the activity of the mesolimbic system, which has implications for the treatment of neuropsychiatric disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects:
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In vivo studies have shown that (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can reduce blood pressure and increase blood flow in animal models, making it a potential treatment for hypertension. (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has also been shown to modulate the activity of the mesolimbic system in the brain, which has implications for the treatment of neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is its relatively low potency, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for research on (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one. One direction is to explore its potential therapeutic applications in neuropsychiatric disorders such as addiction and schizophrenia. Another direction is to investigate its potential as a treatment for hypertension and other cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one and to improve its potency and selectivity.
Scientific Research Applications
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. In cancer research, (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In cardiovascular disease, (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
properties
IUPAC Name |
(6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJCTYJGGWWDG-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737064 | |
| Record name | (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | |
CAS RN |
920801-93-0 | |
| Record name | (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



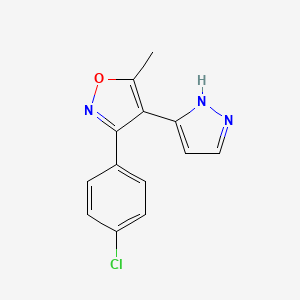

![tert-butyl 4-oxo-6-hydro-7H-pyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B1661475.png)
![2-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B1661476.png)
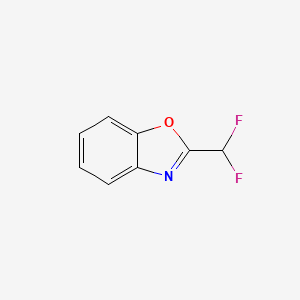
![Benzothiazole, 2-[[4-nitro-2-(trifluoromethyl)phenyl]thio]-](/img/structure/B1661479.png)


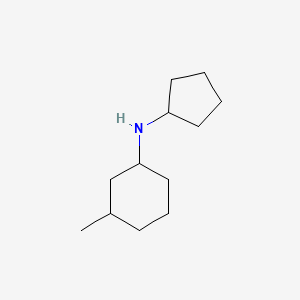

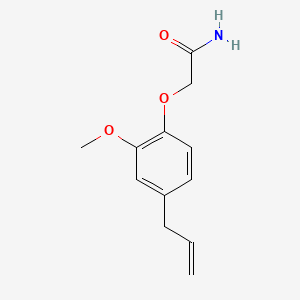

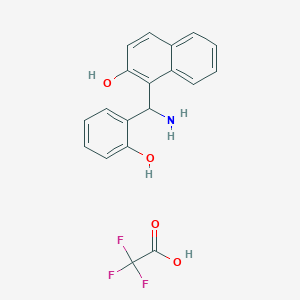
![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)